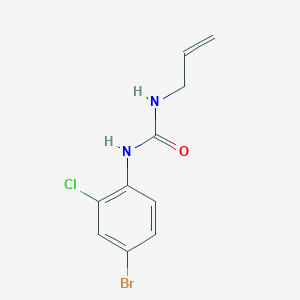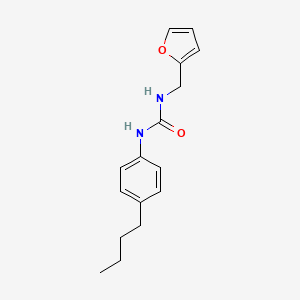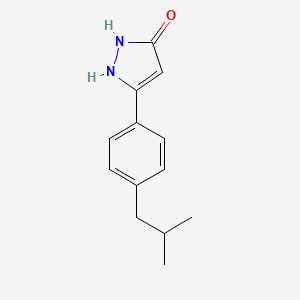![molecular formula C19H23N3O3 B5288028 N-(3-{[(3-propoxyphenyl)carbonyl]amino}propyl)pyridine-2-carboxamide](/img/structure/B5288028.png)
N-(3-{[(3-propoxyphenyl)carbonyl]amino}propyl)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-{[(3-propoxyphenyl)carbonyl]amino}propyl)pyridine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring, a propoxyphenyl group, and a carboxamide moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-{[(3-propoxyphenyl)carbonyl]amino}propyl)pyridine-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, optimizing reaction conditions such as temperature and solvent, and ensuring the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: N-(3-{[(3-propoxyphenyl)carbonyl]amino}propyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(3-{[(3-propoxyphenyl)carbonyl]amino}propyl)pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of N-(3-{[(3-propoxyphenyl)carbonyl]amino}propyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
N-(3-propoxyphenyl)furan-2-carboxamide: Shares a similar structural motif but with a furan ring instead of a pyridine ring.
Indole derivatives: These compounds also contain a carboxamide moiety and are known for their biological activity.
Uniqueness: N-(3-{[(3-propoxyphenyl)carbonyl]amino}propyl)pyridine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyridine ring and propoxyphenyl group make it particularly versatile for various applications, distinguishing it from other similar compounds .
Eigenschaften
IUPAC Name |
N-[3-[(3-propoxybenzoyl)amino]propyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-2-13-25-16-8-5-7-15(14-16)18(23)21-11-6-12-22-19(24)17-9-3-4-10-20-17/h3-5,7-10,14H,2,6,11-13H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXBUGULPYCIKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NCCCNC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{2-[5-(2-chlorophenyl)-2-furyl]vinyl}-8-quinolinol](/img/structure/B5287955.png)
![1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]azepane;oxalic acid](/img/structure/B5287958.png)
![4-hydroxy-4-methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5287978.png)
![1-{4-[(1H-benzimidazol-2-ylthio)methyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B5287979.png)
![{5-[2-(4-chlorophenyl)-4-morpholinyl]-5-oxopentyl}amine hydrochloride](/img/structure/B5287987.png)
![(Z)-3-(4-bromophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5287988.png)
![(1R,5R,11aS)-3-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5287996.png)
![N,N-bis(2-hydroxyethyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5288011.png)
![7-[(3-hydroxyphenyl)acetyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5288032.png)

![(3S*,5R*)-5-{[(4-fluorophenyl)amino]carbonyl}-1-(3-methylbenzoyl)-3-piperidinecarboxylic acid](/img/structure/B5288040.png)
![1'-(cyclopropylcarbonyl)-N-[(5-methylpyrazin-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5288042.png)


